![molecular formula C6H4N2O4 B1302953 3-Nitroisonicotinic acid CAS No. 59290-82-3](/img/structure/B1302953.png)
3-Nitroisonicotinic acid
Overview
Description
3-Nitroisonicotinic acid is a chemical compound that has been studied in various contexts due to its interesting properties and potential applications. While the provided papers do not directly discuss this compound, they do provide insights into closely related compounds, such as 3-Nitropropionic acid (3-NPA) and derivatives of nitro-substituted benzoic and nicotinic acids, which can offer valuable information for the analysis of this compound.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, substituted with a carboxylic acid group (isonicotinic acid) and a nitro group (3-nitro). The position of the nitro group would influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with biological systems.
Chemical Reactions Analysis
Nitro-substituted compounds, such as this compound, can undergo various chemical reactions. These may include reduction of the nitro group to an amino group, as seen with 4-Hydroxy-3-nitrophenylarsonic acid, where a reduction to 3-amino-4-hydroxyphenylarsonic acid was observed . Additionally, the carboxylic acid group could participate in reactions typical of carboxylic acids, such as esterification or amide formation.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by both the nitro and carboxylic acid functional groups. The presence of these groups would likely result in the compound having a relatively strong acidity, as well as the potential for hydrogen bonding, which could affect its solubility and melting point. The nitro group could also confer reactivity towards certain reductive or oxidative conditions.
Relevant Case Studies
Several papers discuss the biological activity of related nitro-substituted compounds. For instance, 3-Nitropropionic acid has been reported to exhibit potent antimycobacterial activity , act as a neurotoxin , and serve as a carbon, nitrogen, and energy source for certain bacteria . Additionally, 3-nitro-4-substituted-aminobenzoic acids and 6-amino nicotinic acids have been found to be selective agonists of the GPR109b receptor . These studies provide a context for understanding the potential biological implications of this compound and related compounds.
Scientific Research Applications
Antimicrobial and Insecticidal Properties
3-Nitroisonicotinic acid and related compounds have been studied for their antimicrobial and insecticidal properties. Research has found that 3-nitropropionic acid, structurally similar to this compound, extracted from the endophytic fungus Phomopsis longicolla, demonstrated good inhibition against the citrus pathogen Guignardia citricarpa and cocoa pathogen Moniliophthora perniciosa. However, its insecticidal activity against Diatraea saccharalis larvae was not significant, suggesting selective antimicrobial effects rather than broad-spectrum insecticidal properties (Flores et al., 2013).
Neuroprotective Properties
Studies have explored the neuroprotective effects of certain compounds against neurotoxicity induced by 3-nitropropionic acid, a compound closely related to this compound. The research indicates that compounds like hesperidin and naringin could attenuate behavioral alterations, oxidative stress, and mitochondrial enzyme complex dysfunction in models of Huntington's disease, suggesting potential therapeutic applications (Kumar & Kumar, 2010).
Blood-Brain Barrier Disruption Studies
3-Nitropropionic acid has been used to study the disruption of the blood-brain barrier, a critical aspect in understanding and treating various neurological conditions. Research involving 3-nitropropionic acid revealed significant disruption of the blood-brain barrier in experimental models, providing insights into the pathogenesis of diseases like Huntington's disease (Duran-Vilaregut et al., 2009).
Cardiovascular Research
In cardiovascular research, 3-nitropropionic acid is known for its preconditioning-like effect, protecting against ischemic injury in the heart. This effect is associated with increased nitric oxide bioavailability and reduced peroxynitrite formation, shedding light on the potential therapeutic applications in cardiovascular diseases (Turan et al., 2006).
Antimycobacterial Agent Discovery
3-Nitropropionic acid has also been identified in endophytic fungi and shown to exhibit potent antimycobacterial activity, suggesting its potential as a novel antimycobacterial agent. The production of this compound by endophytic fungi also implies a potential role in plant defense mechanisms and biotechnological applications (Chomcheon et al., 2005).
Vasorelaxation and Antioxidation Studies
Thionicotinic acid derivatives, which share a common structural moiety with this compound, have been studied for their vasorelaxation and antioxidative properties. This research has significant implications for the development of novel therapeutics in cardiovascular diseases and oxidative stress-related conditions (Prachayasittikul et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that niacin, a compound closely related to 3-nitroisonicotinic acid, plays a crucial role in the human body as a precursor of nicotinamide adenine dinucleotide (nad), a coenzyme involved in redox reactions .
Mode of Action
Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .
Biochemical Pathways
This compound likely affects the same biochemical pathways as niacin. Niacin is involved in numerous vital redox reactions as a part of nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes act as electron donors or acceptors in these reactions .
Pharmacokinetics
It is known to have high gastrointestinal absorption .
Result of Action
Given its similarity to niacin, it may have similar effects, such as modulating lipid levels and participating in vital redox reactions .
properties
IUPAC Name |
3-nitropyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-6(10)4-1-2-7-3-5(4)8(11)12/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPIUHZVTZWEEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376578 | |
Record name | 3-nitroisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59290-82-3 | |
Record name | 3-Nitroisonicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59290-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-nitroisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary reaction 3-Nitroisonicotinic acid undergoes with hydrazine?
A1: this compound reacts with hydrazine to primarily form its corresponding hydrazide. [] This reaction is a common method for synthesizing acid hydrazides from carboxylic acids.
Q2: Besides forming hydrazides, are there other reported reactions of this compound derivatives with hydrazine?
A2: Yes, studies show that derivatives of this compound, specifically those substituted at the 3-position with acetyl, cyclopropanoyl, benzoyl, or cyano groups, react with hydrazine to produce Pyrido[3,4-d]pyridazin-1(2H)-ones. [] This highlights the influence of substituents on the reactivity of the molecule.
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